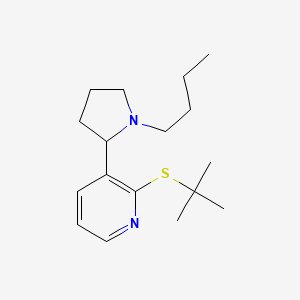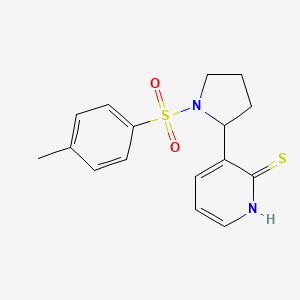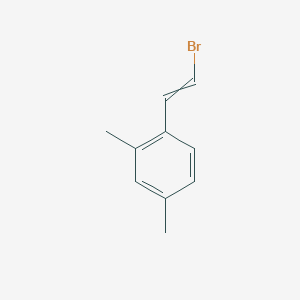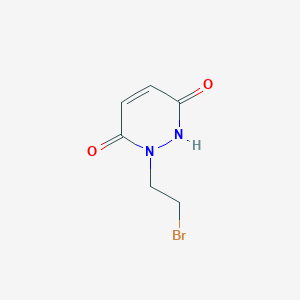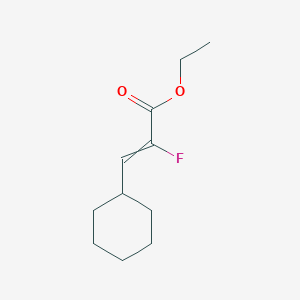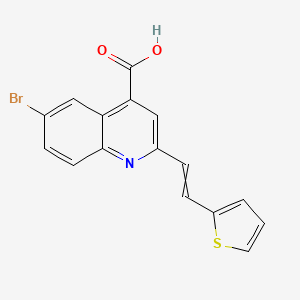
(2-Fluoroethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
(2-Fluoroethyl)benzene can be synthesized through several methods. One common approach involves the reaction of benzene with 2-fluoroethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the benzene ring is alkylated by the 2-fluoroethyl group .
Industrial Production Methods
In industrial settings, this compound can be produced using similar Friedel-Crafts alkylation methods, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(2-Fluoroethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluoro group is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of this compound can yield the corresponding ethylbenzene derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Major Products
Substitution: Products include substituted benzene derivatives.
Oxidation: Products include 2-fluoroethyl alcohol or 2-fluoroethyl carboxylic acid.
Reduction: The major product is ethylbenzene.
科学研究应用
(2-Fluoroethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: this compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2-Fluoroethyl)benzene involves its interaction with various molecular targets. For example, in nucleophilic substitution reactions, the fluoro group is displaced by a nucleophile, leading to the formation of a new chemical bond. The presence of the fluoro group can influence the reactivity and stability of the compound, making it a valuable intermediate in organic synthesis .
相似化合物的比较
Similar Compounds
Fluorobenzene: A benzene ring with a single fluoro substituent.
Ethylbenzene: A benzene ring with an ethyl substituent.
Chloroethylbenzene: A benzene ring with a 2-chloroethyl substituent.
Uniqueness
(2-Fluoroethyl)benzene is unique due to the presence of the fluoro group, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to its non-fluorinated counterparts. This makes it a valuable compound in various chemical reactions and applications .
属性
CAS 编号 |
50561-93-8 |
|---|---|
分子式 |
C8H9F |
分子量 |
124.15 g/mol |
IUPAC 名称 |
2-fluoroethylbenzene |
InChI |
InChI=1S/C8H9F/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI 键 |
VEEYKGRLIXCNCZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(benzenesulfonyl)-2,2,2-trifluoroethyl]methanimidoyl chloride](/img/structure/B11822946.png)


![2-{[(3-Bromophenyl)(methyl)oxo-lambda6-sulfanylidene]amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B11822971.png)
![6-bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B11822972.png)
![4-{2-[1-(4-Bromophenyl)ethylidene]hydrazin-1-yl}benzoic acid](/img/structure/B11822975.png)

